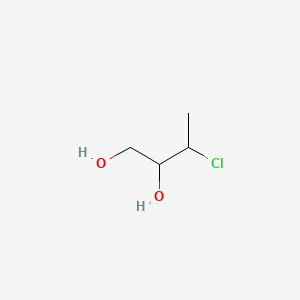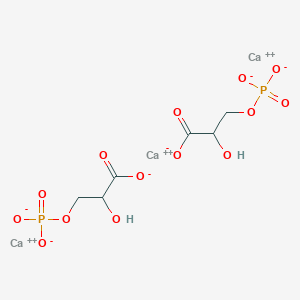
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide is a quaternary ammonium compound that features both isoquinolinium and pyridinium moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide typically involves the reaction of isoquinoline with 3-bromopropylpyridinium bromide. This reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbon atom of the 3-bromopropylpyridinium bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Isoquinolinium N-oxide derivatives.
Reduction: Isoquinolinium derivatives with reduced nitrogen centers.
Substitution: Isoquinolinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide involves its interaction with biological membranes and enzymes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 2-(3-(pyridinio)propyl)-, dibromide
- Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide
Uniqueness
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide is unique due to its dual functionality, combining the properties of both isoquinolinium and pyridinium moieties. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
64047-60-5 |
|---|---|
Molekularformel |
C17H18Br2N2 |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
2-(3-pyridin-1-ium-1-ylpropyl)isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C17H18N2.2BrH/c1-4-10-18(11-5-1)12-6-13-19-14-9-16-7-2-3-8-17(16)15-19;;/h1-5,7-11,14-15H,6,12-13H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LLAFVHXEICRNDX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)

![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)


![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)

![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)

